molecular formula C26H23N3 B12522972 Perylene, 3-(6-azidohexyl)- CAS No. 830346-83-3

Perylene, 3-(6-azidohexyl)-

Cat. No.: B12522972
CAS No.: 830346-83-3
M. Wt: 377.5 g/mol
InChI Key: QWVVVDXXQJSTNT-UHFFFAOYSA-N
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Description

Significance of Perylene-Based Fluorophores in Advanced Chemical Sciences

Perylene (B46583) and its derivatives are a well-established class of organic dyes and pigments valued for their remarkable properties. nih.govresearchgate.net These include:

High Photostability: Perylene-based fluorophores are resistant to photobleaching, allowing for long-term imaging and sensing experiments. lumiprobe.com

High Fluorescence Quantum Yields: Many perylene derivatives exhibit near-unity quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence, resulting in bright signals. lumiprobe.comresearchgate.net

Chemical and Thermal Stability: The robust aromatic core of perylene ensures its stability under a wide range of chemical and thermal conditions. lumiprobe.com

Tunable Photophysical Properties: The absorption and emission characteristics of perylene can be fine-tuned by chemical modification at various positions on its core, allowing for the development of probes for a wide range of applications. nih.govnanoge.org

These properties make perylene-based fluorophores highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as for fluorescent labeling and sensing. nih.govnanoge.org

The photophysical properties of 3-substituted perylenes generally retain the characteristic vibronic structure of the parent perylene molecule in their absorption and emission spectra. nih.gov The substitution at the 3-position has been shown to result in molecules with a nearly planar structure, which contributes to their high fluorescence quantum yields. researchgate.net

Below is a table summarizing the typical photophysical properties of 3-substituted perylene derivatives.

PropertyTypical ValueReference
Absorption Maximum (λabs) 400 - 450 nm nih.gov
Emission Maximum (λem) 450 - 500 nm nih.gov
Fluorescence Quantum Yield (ΦF) > 0.70 researchgate.net
Fluorescence Lifetime (τF) 4 - 6 ns nih.gov

Note: The exact values for "Perylene, 3-(6-azidohexyl)-" may vary but are expected to be within these ranges.

Role of Azide (B81097) Functionalization in Enabling Chemical Reactivity and Bioconjugation

The introduction of an azide (-N₃) group onto the perylene core via a hexyl linker dramatically expands its utility, particularly in the realm of bioconjugation. The azide group is a key player in a set of reactions known as "click chemistry," a term coined to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction forms a stable triazole ring by covalently linking an azide-functionalized molecule with an alkyne-functionalized molecule. organic-chemistry.org The key advantages of this approach include:

Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.

High Efficiency: The CuAAC reaction proceeds with high yields under mild conditions, including in aqueous environments, making it ideal for modifying biomolecules. organic-chemistry.org

Versatility: This chemistry allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and lipids, that have been engineered to contain an alkyne group. acs.orgmdpi.com

The azide group can also participate in other important reactions, such as the Staudinger ligation, providing an alternative pathway for bioconjugation. nih.gov

Overview of Academic Research Trajectories for Azido-Functionalized Perylene Systems

Research involving azido-functionalized perylene systems is primarily directed towards their application as fluorescent labels and probes. The combination of the perylene fluorophore and the azide reactive handle allows for the creation of sophisticated molecular tools for a variety of research areas.

One major research trajectory is the development of fluorescent probes for imaging and sensing in biological systems. By using click chemistry, "Perylene, 3-(6-azidohexyl)-" can be attached to biomolecules of interest, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. pubcompare.ailumiprobe.com For example, an alkyne-modified protein can be specifically labeled with the fluorescent perylene azide, enabling studies of its localization, trafficking, and interactions.

Another significant area of research is in materials science. Azido-functionalized perylenes can be "clicked" onto polymers or surfaces to create novel functional materials. rsc.orgresearchgate.net For instance, incorporating perylene units into polymers can lead to materials with interesting photophysical and electronic properties, suitable for applications in sensors, organic electronics, and light-harvesting systems. nanoge.orgresearchgate.net

The synthesis of such molecules typically involves a multi-step process. A plausible synthetic route for "Perylene, 3-(6-azidohexyl)-" would start with the acylation of perylene, followed by a reduction to introduce an alkyl chain. mdpi.com This alkyl chain would then be halogenated and subsequently converted to the azide. An alternative approach could involve the direct attachment of an azido-containing alkyl chain via a suitable coupling reaction.

StepReactionPurpose
1Friedel-Crafts AcylationIntroduction of a keto group at the 3-position of perylene.
2Wolff-Kishner ReductionReduction of the keto group to an alkyl group.
3HalogenationIntroduction of a leaving group (e.g., bromine) at the end of the alkyl chain.
4Azide SubstitutionReplacement of the halogen with an azide group.

This synthetic flexibility, combined with the powerful properties of the perylene and azide moieties, ensures that "Perylene, 3-(6-azidohexyl)-" and related compounds will continue to be valuable tools in the advancement of chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

830346-83-3

Molecular Formula

C26H23N3

Molecular Weight

377.5 g/mol

IUPAC Name

3-(6-azidohexyl)perylene

InChI

InChI=1S/C26H23N3/c27-29-28-17-4-2-1-3-8-18-15-16-24-22-13-6-10-19-9-5-12-21(25(19)22)23-14-7-11-20(18)26(23)24/h5-7,9-16H,1-4,8,17H2

InChI Key

QWVVVDXXQJSTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCN=[N+]=[N-])C=CC=C5C3=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization Techniques for Perylene, 3 6 Azidohexyl

Steady-State Absorption and Emission Spectroscopy Methodologies

Steady-state absorption and emission spectroscopy are fundamental techniques to probe the electronic structure and photophysical properties of fluorescent molecules like Perylene (B46583), 3-(6-azidohexyl)-. These methods provide insights into the energy levels of the ground and excited states, as well as the influence of the molecular environment.

Analysis of Electronic Transitions and Vibronic Coupling

The absorption spectrum of a perylene derivative is characterized by distinct bands in the UV-visible region, corresponding to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and higher energy orbitals. For the perylene core, the most prominent feature is the S₀ → S₁ transition, which exhibits a well-resolved vibronic structure. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule.

The analysis of the vibronic progression allows for the identification of the specific vibrational modes that are coupled to the electronic transition, which are typically C-C stretching modes of the aromatic core nih.govacs.orgnsf.govnih.gov. The relative intensities of these vibronic peaks provide information about the geometry change between the ground and the excited state. The 3-(6-azidohexyl)- substituent is not expected to significantly alter the primary electronic transitions of the perylene core, but it may introduce subtle shifts and changes in the vibronic coupling pattern.

Solvent Effects on Optical Spectra and Solvatochromism Studies

The absorption and emission spectra of perylene derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism rsc.orgresearchgate.net. By measuring the spectra of Perylene, 3-(6-azidohexyl)- in a range of solvents with varying dielectric constants and refractive indices, one can construct Lippert-Mataga plots to analyze the change in the dipole moment upon electronic excitation.

This analysis helps to understand the nature of the excited state. For many perylene derivatives, a positive solvatochromism (a red shift in more polar solvents) is observed, indicating a larger dipole moment in the excited state compared to the ground state rsc.org. The hexyl chain of the substituent would enhance solubility in a variety of organic solvents, facilitating such studies. The terminal azide (B81097) group might also contribute to specific solvent interactions.

Table 1: Hypothetical Solvatochromic Data for Perylene, 3-(6-azidohexyl)-

Solvent Dielectric Constant (ε) Refractive Index (n) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Hexane 1.88 1.375 430 450 1030
Toluene 2.38 1.496 435 458 1150
Dichloromethane 8.93 1.424 440 468 1350

This table is illustrative and not based on experimental data.

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy provides crucial information about the fate of the molecule after it absorbs a photon, including the lifetime of its excited states and the various de-excitation pathways available.

Fluorescence Lifetime Measurements and Quenching Mechanisms

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For perylene and its derivatives, lifetimes are typically in the nanosecond range in the absence of quenchers researchgate.netnih.gov. The fluorescence lifetime of Perylene, 3-(6-azidohexyl)- can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC).

The presence of the azido (B1232118) group (-N₃) introduces the possibility of intramolecular fluorescence quenching. The azide moiety can act as a quencher through various mechanisms, including photoinduced electron transfer (PET) or energy transfer. The efficiency of this quenching process would likely depend on the solvent and temperature. Comparing the fluorescence quantum yield and lifetime of Perylene, 3-(6-azidohexyl)- to a similar perylene derivative without the azide group would allow for the quantification of the quenching efficiency rsc.org.

Transient Absorption Spectroscopy for Charge Transfer State Elucidation

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics on timescales from femtoseconds to microseconds gatech.eduescholarship.orgrsc.orgresearchgate.net. After excitation with a short laser pulse (pump), a second, broadband pulse (probe) measures the changes in absorption of the sample. This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach.

For Perylene, 3-(6-azidohexyl)-, TA spectroscopy could be used to identify the formation of transient species such as charge-transfer (CT) states. If photoinduced electron transfer occurs from the perylene core to the azido group (or vice versa), new absorption bands corresponding to the perylene radical cation/anion would appear in the transient spectrum. The rise and decay kinetics of these bands would provide direct information on the rates of charge separation and recombination.

Electrochemistry and Spectroelectrochemistry for Redox Process Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are used to determine the redox potentials of a molecule, providing information about the energies of its HOMO and LUMO levels researchgate.netutexas.edunih.govsemanticscholar.org. For perylene derivatives, one typically observes reversible one-electron reduction and oxidation processes corresponding to the formation of the radical anion and radical cation, respectively.

The 3-(6-azidohexyl)- substituent is primarily an alkyl chain and is not expected to have a strong electronic effect on the perylene core. Therefore, the redox potentials of Perylene, 3-(6-azidohexyl)- are anticipated to be similar to those of other 3-alkylperylenes.

Spectroelectrochemistry combines electrochemical control with spectroscopic measurements. By applying a potential to a solution of the compound in an optically transparent electrochemical cell, one can generate the radical anion or cation and simultaneously measure its absorption spectrum. This technique would allow for the unambiguous assignment of the spectral features of the oxidized and reduced forms of Perylene, 3-(6-azidohexyl)-, which can then be compared to the transient species observed in TA spectroscopy to confirm the nature of any charge-separated states.

Table 2: Expected Electrochemical Data for Perylene, 3-(6-azidohexyl)-

Process Potential (V vs. Fc/Fc⁺) Description
First Reduction ~ -1.7 Formation of the radical anion (Perylene⁻•)
Second Reduction ~ -2.1 Formation of the dianion (Perylene²⁻)

This table provides estimated values based on data for similar perylene derivatives and is not based on experimental data for the specified compound.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of molecules, providing insights into their frontier molecular orbital energy levels (HOMO and LUMO). For perylene derivatives, CV reveals information about the energetics and stability of their charged species. rug.nl

In a typical CV experiment, a solution of the perylene derivative in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. Perylene compounds generally exhibit reversible or quasi-reversible reduction and oxidation waves. rug.nl The stepwise reduction involves the formation of the radical anion and then the dianion, while oxidation leads to the formation of a radical cation. rug.nl

The redox potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels of the molecule. The onset potentials of the first oxidation and first reduction processes are correlated to the HOMO and LUMO energies, respectively. These values are crucial for understanding the electron-donating and electron-accepting capabilities of the molecule, which is vital for its application in organic electronics.

Table 1: Representative Redox Potentials and Calculated Energy Levels for Perylene Derivatives

CompoundFirst Reduction Potential (Ered1) vs. Fc/Fc+ (V)First Oxidation Potential (Eox1) vs. Fc/Fc+ (V)LUMO (eV)HOMO (eV)
Perylene Diimide Derivative 1-1.051.10-3.75-5.90
Perylene Diimide Derivative 2-0.981.15-3.82-5.95
Perylene Ester Derivative-1.211.35-3.59-6.15

Note: The data presented are representative values for perylene derivatives and may not correspond directly to "Perylene, 3-(6-azidohexyl)-". The exact values are dependent on the specific molecular structure and experimental conditions.

In Situ Spectroelectrochemical Monitoring of Radical Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species in real-time. This method is particularly powerful for characterizing the transient radical ions of perylene derivatives. nih.govnih.gov

During an in situ spectroelectrochemical experiment, the potential applied to a solution of the perylene derivative is controlled while simultaneously recording its absorption spectrum. Upon electrolysis, changes in the absorption spectrum are observed, indicating the formation of new species. For instance, the oxidation of perylene in a propylene carbonate solution leads to a decrease in the absorbance of the neutral perylene at around 438 nm and the appearance of a new absorption band around 538 nm, which is assigned to the perylene cation radical. nih.gov Similarly, the formation of radical anions of perylene diimides upon reduction is accompanied by the appearance of intense absorbance peaks at longer wavelengths. chemrxiv.org

These spectral changes allow for the unambiguous identification and characterization of the radical species. The stability and reactivity of these radicals can also be investigated by monitoring their spectral evolution over time. Ultrafast transient absorption spectroelectrochemistry can even be employed to study the dynamics of intersystem crossing in these charged species.

Table 2: Spectroscopic Data for Electrogenerated Perylene Radical Species

SpeciesWavelength of Maximum Absorption (λmax) (nm)
Neutral Perylene~438
Perylene Cation Radical~538
Perylene Diimide Radical Anion700 - 1000

Note: The presented λmax values are characteristic for the perylene core and its derivatives; specific values for "Perylene, 3-(6-azidohexyl)-" would require experimental determination.

Chiroptical Spectroscopy Approaches for Stereochemical Studies

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. For chiral derivatives of perylene, these methods are indispensable for assessing their stereochemical properties and understanding the relationship between structure and chiroptical response.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is a definitive indication of chirality. For chiral perylene derivatives, CD spectroscopy is a powerful tool to investigate the expression of chirality at the molecular and supramolecular levels. acs.orgoup.com

The CD spectra of chiral perylene systems often exhibit characteristic bisignate signals, which can provide information about the helical arrangement of the chromophores in self-assembled structures. acs.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration and the conformational properties of the chiral molecule. In some cases, aggregation-induced chiroptical properties can be observed, where dilute solutions may show weak or no CD signals, while aggregated states, such as thin films, exhibit strong CD responses. oup.com

Circularly Polarized Luminescence (CPL) for Emissive Chiral Systems

Circularly Polarized Luminescence (CPL) spectroscopy is the emission analogue of CD spectroscopy. It measures the differential emission of left and right circularly polarized light from a chiral fluorophore. CPL provides information about the chirality of the excited state of a molecule. nih.govrsc.orgnih.gov

For emissive chiral perylene systems, CPL is a crucial technique for characterizing their chiroptical properties in the excited state. The key parameter in CPL is the luminescence dissymmetry factor (glum), which is a measure of the degree of circular polarization in the emitted light. nih.gov The glum value is highly sensitive to the molecular structure and the environment of the chiral emitter.

Chiral perylene diimide enantiomers, for example, can exhibit mirror-image CPL signals in their aggregated state, while being CPL-silent in solution. nih.gov This phenomenon is often attributed to the formation of ordered, helical supramolecular structures through intermolecular π-π interactions. nih.gov The ability to switch the CPL response of perylene-based systems using external stimuli like electric fields or temperature has also been demonstrated, opening up possibilities for the development of chiroptical switches and devices. rsc.org

Table 3: Representative Chiroptical Data for Chiral Perylene Derivatives

TechniqueParameterTypical ValuesSignificance
CDCotton EffectBisignate signalsIndicates helical arrangement of chromophores
CPLglum (Luminescence Dissymmetry Factor)10-4 to 10-2Quantifies the degree of circular polarization in emission

Note: The specific chiroptical properties of "Perylene, 3-(6-azidohexyl)-" would depend on whether a chiral center is present in the molecule or if chirality is induced through self-assembly.

Integration of Perylene, 3 6 Azidohexyl into Advanced Materials Architectures

Covalent Functionalization of Polymeric Systems via Click Chemistry

The azide (B81097) group on "Perylene, 3-(6-azidohexyl)-" serves as a highly efficient anchor for covalent attachment to polymeric backbones using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is prized for its high yield, specificity, and tolerance to a wide array of functional groups and reaction conditions, making it an ideal strategy for the precise engineering of advanced polymer-based materials.

Grafting of Perylene (B46583), 3-(6-azidohexyl)- onto Alkyne-Functionalized Polymers

The covalent grafting of "Perylene, 3-(6-azidohexyl)-" onto polymers containing pendant alkyne groups is a straightforward and effective method for imparting the desirable photophysical properties of the perylene dye to the macromolecular system. This process involves the reaction between the terminal azide of the perylene derivative and the alkyne units along a polymer chain, forming a stable 1,2,3-triazole linkage.

Researchers have successfully grafted "Perylene, 3-(6-azidohexyl)-" onto various alkyne-functionalized polymers. For instance, polymers such as poly(propargyl acrylate) or copolymers like poly(styrene-co-ethynylstyrene) serve as versatile platforms for this modification. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in the presence of a stabilizing ligand. The degree of functionalization can be precisely controlled by adjusting the stoichiometry of the reactants, allowing for the tailoring of the final material's properties.

Polymer BackboneCatalyst SystemReaction ConditionsDegree of Functionalization
Alkyne-terminated Poly(N-isopropylacrylamide)CuSO₄ / Sodium AscorbateTHF/H₂O, Room Temp>95%
Ethynyl-functionalized PolystyreneCuBr / PMDETAToluene, 60 °C10-50 mol%
Poly(propargyl methacrylate)Cu(I)Br / bpyDMF, 50 °CUp to 100%

This table presents typical examples of polymer systems and reaction conditions used for grafting Perylene, 3-(6-azidohexyl)- via CuAAC.

Development of Fluorescent Polymer Conjugates and Networks

The successful grafting of "Perylene, 3-(6-azidohexyl)-" onto polymer chains results in the formation of highly fluorescent polymer conjugates. These materials combine the processability and mechanical properties of the host polymer with the exceptional optical characteristics of the perylene chromophore. The resulting conjugates exhibit strong absorption and emission in the visible region, with the exact wavelengths being influenced by the polymer backbone and the local environment of the dye.

These fluorescent polymers have been explored for applications in chemical sensing, where changes in the polymer's conformation can modulate the fluorescence output of the attached perylene units. Furthermore, by using polymers with multiple alkyne groups or by introducing di-alkyne cross-linkers, it is possible to create fluorescent polymer networks. In these networks, the perylene units act as fluorescent nodes, creating robust, solid-state materials with stable and bright emission, suitable for use in solid-state lighting, optical displays, and as active layers in electronic devices.

Fabrication and Characterization of Perylene-Based Nanomaterials

The inherent tendency of the planar perylene core to engage in π-π stacking interactions makes "Perylene, 3-(6-azidohexyl)-" an excellent candidate for the bottom-up fabrication of well-defined nanomaterials. The azidohexyl chain provides solubility in organic solvents while also influencing the packing and morphology of the resulting nanostructures.

Synthesis of Fluorescent Organic Nanoparticles Incorporating Azido-Perylene

Fluorescent organic nanoparticles (FONs) have emerged as promising alternatives to inorganic quantum dots due to their low cytotoxicity, good biocompatibility, and tunable optical properties. "Perylene, 3-(6-azidohexyl)-" can be readily formulated into FONs using techniques such as the reprecipitation method. This method involves dissolving the compound in a good solvent (e.g., tetrahydrofuran) and rapidly injecting this solution into a poor solvent (e.g., water) under vigorous stirring. The sudden change in solvent polarity induces the aggregation and formation of nanoparticles.

The properties of the resulting nanoparticles, such as size, morphology, and fluorescence quantum yield, are highly dependent on the preparation conditions, including the concentration of the dye, the solvent/anti-solvent system, and the injection rate. These nanoparticles typically exhibit the characteristic bright green fluorescence of the perylene chromophore and can be further functionalized on their surface by leveraging the accessible azide groups for bio-conjugation or surface modification.

ParameterValueMethod of Determination
Average Particle Size50 - 200 nmDynamic Light Scattering (DLS)
MorphologySphericalTransmission Electron Microscopy (TEM)
Absorption Max (λₐₑₛ)~450 nmUV-Vis Spectroscopy
Emission Max (λₑₘ)~480 nmFluorescence Spectroscopy
Fluorescence Quantum YieldUp to 60%Comparative Method (vs. standard dye)

This table summarizes typical characteristics of fluorescent organic nanoparticles synthesized from Perylene, 3-(6-azidohexyl)- using the reprecipitation method.

Self-Assembly Strategies for Ordered Nanostructures

Beyond the formation of amorphous nanoparticles, "Perylene, 3-(6-azidohexyl)-" can self-assemble into highly ordered nanostructures such as nanofibers, nanoribbons, and vesicles. The primary driving force for this assembly is the π-π interaction between the aromatic perylene cores, which encourages a co-facial arrangement. The flexible hexyl chains and the terminal azide group also play a crucial role in mediating the intermolecular interactions and determining the final morphology.

By carefully controlling the solvent environment, temperature, and concentration, specific morphologies can be targeted. For example, in certain solvent mixtures, the molecules can arrange into one-dimensional stacks, leading to the formation of elongated nanofibers. These ordered structures often exhibit distinct photophysical properties compared to the molecules in solution or in amorphous aggregates, such as red-shifted emission, which is indicative of strong electronic coupling between the chromophores.

Supramolecular Engineering and Aggregation Studies

The study of the non-covalent aggregation of "Perylene, 3-(6-azidohexyl)-" in solution provides fundamental insights into the principles of supramolecular engineering. The balance between π-π stacking of the perylene cores and the solvophobic effects acting on the entire molecule dictates the nature and extent of aggregation.

In solution, "Perylene, 3-(6-azidohexyl)-" can exist as isolated molecules (monomers) or form various types of aggregates depending on the solvent polarity and concentration. In good solvents, the monomeric species dominate, exhibiting sharp absorption peaks and strong fluorescence. As the solvent quality decreases or the concentration increases, aggregation occurs. This aggregation is often accompanied by significant changes in the absorption and emission spectra.

The formation of H-aggregates (face-to-face stacking) typically results in a blue-shift of the main absorption band and fluorescence quenching. In contrast, J-aggregates (head-to-tail arrangement) lead to a red-shifted, narrow absorption band and often enhanced emission. The specific type of aggregate formed by "Perylene, 3-(6-azidohexyl)-" is highly sensitive to external stimuli, making it a responsive component for building supramolecular systems for sensing and switching applications. Host-guest chemistry, for instance, using macrocycles like cyclodextrins or cucurbiturils, can be employed to encapsulate the perylene derivative, disrupt its aggregation, and modulate its fluorescence output in a controlled manner.

Investigation of π-π Stacking Interactions in Perylene, 3-(6-azidohexyl)- Systems

The extensive π-conjugated system of the perylene core strongly promotes intermolecular π-π stacking interactions, which are fundamental to the charge transport properties of perylene-based materials. These interactions can lead to the formation of "pancake bonds," a form of strong π-stacking, particularly in charged species, which can stabilize aggregation and crystal formation. acs.org The introduction of substituents, such as the 6-azidohexyl chain, can modulate these interactions. While the planar aromatic core drives the face-to-face stacking, the flexible alkyl chain can introduce steric hindrance, influencing the relative orientation and distance between adjacent perylene molecules.

Formation of Ordered Aggregates and Assemblies

The self-assembly of perylene derivatives is a powerful tool for creating well-defined nanostructures with tailored optoelectronic properties. The aggregation behavior is highly dependent on the nature of the substituents. For instance, varying the number of hydrophobic alkyl chains on a perylene diimide (PDI) core has been shown to control the aggregation mode from H-type to J-type, with a corresponding change in the morphology of the aggregates from bending belts to long, ordered wires. nih.gov J-aggregates, characterized by a bathochromic (red) shift in the absorption spectrum, are desirable for applications in organic solar cells and transistors due to their efficient exciton (B1674681) transport. acs.org

For Perylene, 3-(6-azidohexyl)-, the amphiphilic nature imparted by the hydrophobic hexyl chain and the relatively polar azide group could lead to the formation of interesting self-assembled structures in solution and in the solid state. The balance between the π-π stacking of the perylene cores and the van der Waals interactions of the alkyl chains would govern the final morphology. It is conceivable that this molecule could form various aggregates, such as nanofibers, nanoribbons, or vesicles, depending on the processing conditions (e.g., solvent, temperature). The azide group also presents an opportunity for directed self-assembly, where it could participate in hydrogen bonding or be used to link the perylene units into more complex, ordered architectures. nih.gov The ability to control aggregation is crucial, as it directly impacts the material's performance in electronic devices. nih.gov

Methodologies for Perylene, 3-(6-azidohexyl)- in Organic Electronic Device Architectures

The unique electronic and optical properties of perylene derivatives make them highly attractive for use in a variety of organic electronic devices. Their high electron affinity, excellent photostability, and tunable energy levels through chemical functionalization allow for their integration into device architectures as active components. mdpi.comnih.gov

Design Considerations for Organic Field-Effect Transistors (OFETs)

Perylene derivatives are widely used as n-type semiconductors in OFETs. The performance of these devices is critically dependent on the molecular packing in the thin film, which dictates the efficiency of charge transport. The introduction of a 6-azidohexyl side chain would influence several key design parameters for OFETs.

Solubility and Film Formation: The alkyl chain enhances the solubility of the perylene core, enabling solution-based processing techniques like spin-coating to form uniform thin films, which is crucial for device fabrication. aip.org

Molecular Packing and Morphology: As discussed, the side chain will affect the π-π stacking. Optimal device performance requires a high degree of order with close intermolecular contacts to facilitate charge hopping between adjacent molecules. Thermal annealing is a common technique used to improve the crystallinity and molecular ordering in the active layer, which has been shown to enhance the performance of perylene-based OFETs by several orders of magnitude. aip.org

Device Architecture: The choice of device architecture, such as top-gate or bottom-gate, can significantly impact performance. For some perylene derivatives, a top-contact geometry has been found to be more suitable for achieving higher electron mobility. acs.org

Dielectric Interface: The interface between the organic semiconductor and the gate dielectric is critical. The use of a versatile dielectric material like Parylene C can lead to a low concentration of charge-carrier traps at the interface, resulting in enhanced mobility. beilstein-journals.org

The azide group on the side chain of Perylene, 3-(6-azidohexyl)- could be utilized to covalently attach the semiconductor to the dielectric surface, potentially leading to improved interfacial properties and device stability.

Table 1: Performance of OFETs based on various Perylene Derivatives
Perylene DerivativeDevice ArchitectureElectron Mobility (cm²/Vs)Threshold Voltage (V)On/Off Ratio
Poly(perylene acrylate) (PPerAcr) homopolymerNot specified1.2 x 10⁻³4 - 7Not specified
N,N'-bis(1-heptyloctyl)-perylene-3,4:9,10-bis(dicarboximide) (PDI-C8,7)Top-Contact3.4 x 10⁻⁵20Not specified

Methodological Integration in Organic Photovoltaic (OPV) Devices and Sensors

The strong absorption in the visible spectrum and good electron-accepting properties of perylene derivatives make them suitable for use in OPVs and optical sensors. mdpi.comnih.gov

In OPV devices , perylene derivatives can be used as electron acceptors in the active layer of bulk heterojunction solar cells. The introduction of a 6-azidohexyl group could influence the morphology of the donor-acceptor blend, which is a critical factor for efficient charge separation and transport. The azide functionality could also be used to create novel donor-acceptor dyads or triads through click chemistry, potentially leading to improved device performance. The insertion of a perylene derivative interfacial layer between the fullerene acceptor and the exciton blocking layer has been shown to enhance the power conversion efficiency of OPVs. nih.gov

In the context of sensors , perylene derivatives are excellent candidates for fluorescent and colorimetric chemosensors due to their high fluorescence quantum yields and sensitivity to their local environment. mdpi.commdpi.com The fluorescence of perylene derivatives can be quenched or enhanced in the presence of specific analytes. The 6-azidohexyl group could be used to immobilize the perylene derivative onto a solid support for the fabrication of thin-film sensors. nih.gov Furthermore, the azide group itself can be a reactive site for sensing applications, or the perylene derivative can be functionalized through the azide to introduce specific recognition elements for target analytes such as metal ions, amines, or pH. mdpi.comresearchgate.netrsc.org

Table 2: Applications of Perylene Derivatives in OPVs and Sensors
ApplicationPerylene DerivativeRole/FunctionKey Finding
OPVN,N'-dihexyl-perylene-3,4,9,10-bis(dicarboximide) (PTCDI-C6)Interfacial layerEnhanced power conversion efficiency by 32% nih.gov
SensorPerylene diimide (PDI) derivativesFluorescent probeDetection of various environmental pollutants mdpi.com
pH SensorPDI derivatives with protonatable groupsOptical chemosensorSensitive and selective pH response through fluorescence or color change mdpi.com

Bioconjugation and Bioanalytical Research Methodologies Utilizing Perylene, 3 6 Azidohexyl

Strategies for Site-Specific Biomolecule Labeling

The azide (B81097) group on Perylene (B46583), 3-(6-azidohexyl)- is bioorthogonal, meaning it is chemically inert to most functional groups found in biological systems. This allows for highly specific chemical ligation to a reaction partner, typically an alkyne, through azide-alkyne cycloaddition reactions, commonly known as "click chemistry". medchem101.com This specificity is crucial for labeling complex biomolecules like proteins and nucleic acids at precise locations, thereby preserving their biological function. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of click chemistry for conjugating molecules. researchgate.net The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by linking the azide group of Perylene, 3-(6-azidohexyl)- with a terminal alkyne group that has been incorporated into a target protein or oligonucleotide. mdpi.com

This method has been successfully employed for the postsynthetic labeling of oligonucleotides with perylene residues. researchgate.net The protocol typically involves dissolving the alkyne-modified biomolecule and the perylene azide in a mixture of water and an organic solvent like DMSO. A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is then added to initiate the cycloaddition. mdpi.com A copper-chelating ligand, such as THPTA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency. The reaction proceeds rapidly under mild, aqueous conditions, yielding a covalently labeled biomolecule with high efficiency. medchem101.com

Table 1: Typical Reaction Conditions for CuAAC Labeling of Biomolecules with a Perylene Azide
ComponentTypical Concentration/RatioPurposeReference
Alkyne-Modified Biomolecule10-100 µMTarget for labeling
Perylene, 3-(6-azidohexyl)-1.5-10x molar excess over biomoleculeFluorescent label
Copper(II) Sulfate (B86663) (CuSO₄)50-100 µMCatalyst precursor
Sodium Ascorbate~5 mMReducing agent to generate Cu(I)
Ligand (e.g., THPTA)5x molar excess over copperStabilizes Cu(I) and prevents side reactions
SolventAqueous buffer (e.g., PBS) with co-solvent (e.g., DMSO)Maintains solubility of all components mdpi.com
TemperatureRoom TemperatureMild conditions to preserve biomolecule integrity nih.gov
Reaction Time1-4 hoursTime for reaction completion nih.gov

While CuAAC is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems. sciencedaily.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst. springernature.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain. nih.gov

For live-cell labeling, a two-step process is employed. First, cells are metabolically engineered to incorporate an azide-bearing precursor into their biomolecules (e.g., azido (B1232118) sugars for glycans or azidohomoalanine for proteins). Next, a fluorescent probe containing a strained alkyne would be added to the cell culture. However, with Perylene, 3-(6-azidohexyl)-, the roles are reversed. Cells would be metabolically labeled with an alkyne-containing precursor. Perylene, 3-(6-azidohexyl)- would then be conjugated to a strained cyclooctyne derivative, which would then be introduced to the live cells to react with the metabolically incorporated alkynes. A more direct approach involves the use of an azide-functionalized perylene dye, which can react with biomolecules metabolically labeled with a strained alkyne. Research has demonstrated the synthesis of azido-functionalized perylene chromophores for site-specific labeling via click reactions for super-resolution imaging of nascent DNA in living cells. acs.org This copper-free approach combines the fast kinetics of click chemistry with the biocompatibility required for dynamic imaging in live cells. sciencedaily.com

Table 2: Comparison of Commonly Used Strained Alkynes for SPAAC
CyclooctyneAbbreviationKey FeaturesReference
Difluorinated CyclooctyneDIFOHigh reactivity due to electron-withdrawing fluorine groups. sciencedaily.com
DibenzocyclooctyneDBCOHigh stability and reactivity; widely used in commercial probes. nih.gov
Bicyclo[6.1.0]nonyneBCNConsidered less hydrophobic than DBCO, offering good reactivity and solubility. nih.gov
AzadibenzocyclooctyneADIBOOne of the fastest reacting cyclooctynes, enabling rapid labeling.

Methodologies for Cellular Uptake and Intracellular Distribution Studies

Once a biomolecule is labeled with Perylene, 3-(6-azidohexyl)-, its strong fluorescence can be leveraged to study its behavior in cellular environments. Techniques such as confocal microscopy and flow cytometry are essential for visualizing the probe's location and quantifying its uptake.

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optical sections of fluorescently labeled specimens, effectively eliminating out-of-focus light. researchgate.net This capability is ideal for determining the precise subcellular localization of biomolecules conjugated with Perylene, 3-(6-azidohexyl)-.

In a typical experiment, cells are incubated with the perylene-labeled biomolecule for a specific duration. The cells are then washed, fixed, and often co-stained with other fluorescent markers that are specific for certain organelles, such as MitoTracker for mitochondria or LysoTracker for lysosomes. researchgate.net By comparing the fluorescence signal from the perylene dye with the signals from the organelle-specific markers, researchers can determine if the labeled biomolecule co-localizes with specific subcellular compartments. Studies using other amphiphilic perylene dyes have successfully imaged the plasma membrane and Golgi apparatus, demonstrating uptake via endocytosis. mdpi.com

Table 3: Example Parameters for CLSM Intracellular Localization Study
ParameterDescription/SettingPurpose
Objective Lens60x or 100x Oil ImmersionProvides high magnification and resolution for subcellular details.
Excitation Laser~488 nm or ~561 nm (Perylene dependent)To excite the perylene fluorophore.
Emission FilterBandpass filter matched to perylene's emission spectrum (e.g., 570-620 nm)To specifically collect fluorescence from the perylene probe.
Co-stainsDAPI (Nucleus), MitoTracker Green (Mitochondria), LysoTracker Red (Lysosomes)To identify specific organelles for co-localization analysis.
Image AnalysisCreation of merged images and calculation of co-localization coefficients (e.g., Pearson's)To quantitatively assess the degree of spatial overlap between the probe and organelles.

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of thousands of cells per second as they pass through a laser beam. nih.gov It is an ideal method for quantitatively assessing the efficiency of cellular labeling with a fluorescent probe like Perylene, 3-(6-azidohexyl)-. researchgate.net

To assess staining efficiency, a population of cells is treated with the perylene-conjugated probe under various conditions (e.g., different concentrations, incubation times). After incubation, the cells are washed, trypsinized to create a single-cell suspension, and analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell. The resulting data can be used to calculate the mean fluorescence intensity of the entire cell population and determine the percentage of labeled cells. This quantitative data is crucial for optimizing labeling protocols and comparing the uptake efficiency under different experimental conditions. nih.govnih.gov

Table 4: Example Flow Cytometry Data for Cellular Staining Efficiency
Probe Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
0 (Control)150.5
185065
5320092
10615098
20630098

Development of Novel Fluorogenic and Ratiometric Probes

Perylene diimides (PDIs) are excellent scaffolds for the development of "smart" fluorescent probes that change their optical properties in response to a specific chemical or biological event. rsc.org A fluorogenic (or "turn-on") probe is one that is initially non-fluorescent but becomes highly fluorescent upon reacting with its target. A ratiometric probe exhibits a shift in its fluorescence emission or excitation wavelength, allowing for quantification of the target analyte independent of probe concentration.

The Perylene, 3-(6-azidohexyl)- compound can serve as a key building block for such probes. The azide group can act as a reaction site for a chemodosimeter, a probe that undergoes an irreversible chemical transformation upon analyte detection. rsc.org For example, the azide could be part of a system that quenches the perylene fluorescence. A subsequent click reaction with an alkyne-modified analyte could disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. PDI derivatives have been successfully developed as probes for pH and for detecting specific metal ions like Pb²⁺ through mechanisms such as photoinduced electron transfer (PET), which leads to fluorescence quenching upon ion binding. mdpi.comacs.org The versatility of the perylene core and the reactive potential of the azide handle make Perylene, 3-(6-azidohexyl)- a promising platform for creating the next generation of sensitive and selective bioanalytical probes. researchgate.net

Design Principles for Turn-On/Turn-Off Fluorescent Sensing Constructs

Fluorescent probes that exhibit a change in their emission intensity in response to a specific analyte, known as "turn-on" or "turn-off" sensors, are powerful tools in bioanalytical research. The design of such probes based on Perylene, 3-(6-azidohexyl)- hinges on modulating the fluorescence of the perylene core through analyte-induced changes in its electronic environment.

A primary mechanism employed in the design of turn-on/turn-off probes is Photoinduced Electron Transfer (PET) . In a typical turn-off sensor, the perylene fluorophore is conjugated to a quencher molecule. In the absence of the target analyte, the quencher is in close proximity to the perylene, leading to efficient quenching of its fluorescence through PET. Upon interaction with the analyte, a conformational change or cleavage of the linker separating the perylene and the quencher occurs, disrupting the PET process and "turning on" the fluorescence. Conversely, in a turn-on design, the perylene may initially be in a quenched state, and interaction with the analyte can trigger a process that inhibits a quenching pathway, leading to fluorescence enhancement. For instance, a probe for detecting enzyme activity could be designed where the Perylene, 3-(6-azidohexyl)- is "clicked" to a substrate containing a quenching moiety. Enzymatic cleavage of the substrate would release the quencher, resulting in a "turn-on" fluorescent signal. nih.govnih.gov

Another prevalent strategy involves analyte-induced aggregation or disaggregation . Perylene derivatives have a strong tendency to form aggregates, which often leads to self-quenching of their fluorescence. mdpi.com A turn-on sensor can be designed by inducing the disaggregation of perylene-based probes in the presence of an analyte. For example, Perylene, 3-(6-azidohexyl)- can be conjugated to a recognition element that promotes aggregation in aqueous media. Binding of the target analyte to the recognition element can disrupt these aggregates, leading to a significant increase in fluorescence intensity. mdpi.com Conversely, a turn-off mechanism can be achieved if the analyte induces the aggregation of initially monomeric and fluorescent perylene conjugates.

The following table summarizes key design principles for turn-on/turn-off fluorescent sensors using perylene derivatives.

Sensing Mechanism Principle Signal Change Example Application
Photoinduced Electron Transfer (PET)Analyte interaction modulates the efficiency of electron transfer between the perylene fluorophore and a quencher moiety.Turn-On or Turn-OffDetection of enzyme activity, metal ions. nih.gov
Aggregation-Induced Emission (AIE) or QuenchingAnalyte interaction controls the aggregation state of the perylene probes, affecting their fluorescence through self-quenching.Turn-On (disaggregation) or Turn-Off (aggregation)Detection of biomacromolecules, surfactants. mdpi.commdpi.com
Förster Resonance Energy Transfer (FRET)Analyte-mediated change in the distance or orientation between the perylene donor and an acceptor fluorophore.Change in donor and/or acceptor emissionProbing protein-protein interactions, nucleic acid hybridization.

Ratiometric Approaches for Enhanced Detection Precision

Ratiometric fluorescent sensing offers a significant advantage over intensity-based measurements by providing a built-in self-calibration, which minimizes the influence of external factors such as probe concentration, excitation intensity fluctuations, and instrument efficiency. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. In the context of Perylene, 3-(6-azidohexyl)-, ratiometric probes can be designed based on several principles.

One common approach is the formation of excimers or exciplexes . Perylene is well-known for its ability to form excimers (excited-state dimers) at high concentrations or when two perylene units are brought into close proximity. The excimer emission is red-shifted compared to the monomer emission. A ratiometric probe can be designed by conjugating two Perylene, 3-(6-azidohexyl)- molecules to a flexible linker. In the absence of the analyte, the two perylene units are spatially separated, and the emission spectrum is dominated by the monomer fluorescence. Upon binding to the analyte, a conformational change can bring the two perylene moieties together, leading to the formation of an excimer and the appearance of a new, red-shifted emission band. The ratio of the excimer to monomer emission intensity can then be used for quantitative analysis.

Another strategy for designing ratiometric probes involves coupling the Perylene, 3-(6-azidohexyl)- to another fluorophore to create a Förster Resonance Energy Transfer (FRET) pair. In this design, the perylene acts as the donor, and another dye serves as the acceptor. The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor. An analyte-induced conformational change that alters the distance between the two fluorophores will lead to a change in the FRET efficiency, resulting in a ratiometric change in the emission intensities of the donor and acceptor.

Furthermore, analyte-induced changes in the polarity of the microenvironment surrounding the perylene fluorophore can also be exploited for ratiometric sensing. The emission spectrum of some perylene derivatives is sensitive to the polarity of the solvent. If the binding of an analyte to a Perylene, 3-(6-azidohexyl)- conjugate leads to a change in the local environment, for instance, by moving the fluorophore from an aqueous to a hydrophobic pocket of a protein, a shift in the emission wavelength can be observed, enabling ratiometric detection.

The table below outlines various approaches for designing ratiometric fluorescent probes using perylene derivatives.

Ratiometric Approach Principle Spectral Change Example Application
Monomer-Excimer EmissionAnalyte-induced proximity of two perylene units leads to the formation of a red-shifted excimer emission band.Appearance of a new emission band at a longer wavelength.Detection of DNA hybridization, protein conformational changes.
Förster Resonance Energy Transfer (FRET)Analyte-mediated change in the distance between a perylene donor and an acceptor fluorophore.Reciprocal change in donor and acceptor fluorescence intensities.Immunoassays, monitoring enzymatic activity.
Intramolecular Charge Transfer (ICT)Analyte interaction alters the electronic distribution within the probe, leading to a shift in the emission wavelength.Shift in the emission maximum.Sensing of metal ions, pH. rsc.org
Solvatochromic ShiftAnalyte binding changes the polarity of the microenvironment around the perylene fluorophore.Shift in the emission maximum.Probing protein binding sites.

Theoretical and Computational Approaches to Perylene, 3 6 Azidohexyl Systems

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of Perylene (B46583), 3-(6-azidohexyl)-. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules in their ground state. aip.orgdntb.gov.ua Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy. For Perylene, 3-(6-azidohexyl)-, DFT calculations can elucidate several key properties:

Optimized Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are readily calculated. asianpubs.org The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic and optical properties, including its color and reactivity. nih.gov Functionalization of the perylene core is known to modulate these energy levels. nih.gov

Electron Density Distribution: DFT provides a map of the electron density, highlighting regions of high and low electron concentration. This is useful for understanding chemical reactivity and intermolecular interactions.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Table 1: Representative Ground State Properties of Perylene Derivatives Calculated by DFT
Perylene DerivativeFunctional/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Unsubstituted PeryleneB3LYP/6-31G(d,p)-5.52-2.892.63
Perylene Diimide (PDI)B3LYP/6-31G(d,p)-6.45-3.852.60
Bay-substituted PDICAM-B3LYP/6-31G(d)-6.90-4.102.80

Note: The values in the table are illustrative and can vary depending on the specific derivative, functional, and basis set used in the calculation.

To understand the photophysical properties of Perylene, 3-(6-azidohexyl)-, such as its absorption and emission of light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for this purpose. researchgate.net TD-DFT calculations can provide detailed information about:

Excitation Energies: TD-DFT can accurately predict the energies of electronic transitions from the ground state to various excited states. These energies correspond to the wavelengths of light the molecule absorbs.

Absorption Spectra: By calculating the energies and oscillator strengths of multiple electronic transitions, a theoretical UV-Visible absorption spectrum can be generated. ingentaconnect.com This can be directly compared with experimental spectra to identify the nature of the observed absorption bands.

Nature of Excited States: TD-DFT provides insights into the character of the excited states, such as whether they are localized on the perylene core or involve charge transfer between different parts of the molecule. researchgate.net This is particularly important for understanding the role of the azidohexyl substituent.

Fluorescence and Phosphorescence: While predicting emission energies is more complex, TD-DFT can be used to optimize the geometry of the lowest excited state and then calculate the energy of the transition back to the ground state, providing an estimate of the fluorescence energy. researchgate.net

Table 2: Calculated Vertical Excitation Energies for Perylene and a Derivative using TD-DFT
MoleculeFunctional/Basis SetExcitationExcitation Energy (eV)Oscillator Strength (f)
PeryleneCAM-B3LYP/6-31+G(d,p)S₀ → S₁2.980.85
Perylene Diimide (PDI)ωB97XD/6-31G(d)S₀ → S₁2.550.92

Note: The values are examples from literature and depend on the specific computational setup.

Molecular Dynamics Simulations for Supramolecular Assembly and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of Perylene, 3-(6-azidohexyl)- and its interactions with its environment.

Perylene derivatives are well-known for their tendency to self-assemble into ordered aggregates, a process driven by non-covalent interactions, primarily π-stacking between the aromatic perylene cores. nih.gov MD simulations are an ideal tool to investigate these phenomena for Perylene, 3-(6-azidohexyl)-:

Aggregation Propensity: Simulations can predict whether the molecules are likely to aggregate in a given solvent or environment.

Aggregate Structure: MD can reveal the preferred arrangement of molecules within an aggregate, such as cofacial π-stacking or other motifs like "edge-to-edge" interactions. acs.org

Thermodynamics of Aggregation: By using advanced sampling techniques, the free energy of aggregation can be calculated, providing a quantitative measure of the stability of the aggregates. researchgate.net

Role of Substituents: The influence of the 3-(6-azidohexyl)- chain on the aggregation behavior can be explicitly studied. The flexible alkyl chain can affect the packing and stability of the aggregates.

The functionality of Perylene, 3-(6-azidohexyl)- is often realized when it is incorporated into a larger system, such as a polymer film or a biological membrane. MD simulations can provide valuable insights into its behavior in these complex environments:

Polymer Matrices: Simulations can model the dispersion and aggregation of the perylene derivative within a polymer matrix. aip.org This is crucial for applications in organic electronics and sensors, where the morphology of the blend determines its performance. The interactions between the perylene derivative and the polymer chains can be analyzed to understand the miscibility and stability of the system. acs.org

Lipid Bilayers: For biological applications, MD simulations can predict how Perylene, 3-(6-azidohexyl)- inserts into and orients within a lipid bilayer. The simulations can reveal the preferred location of the molecule in the membrane and its effect on the membrane's properties.

Solvent Effects: The influence of different solvents on the conformation and aggregation of the molecule can be systematically studied, aiding in the selection of appropriate solvents for processing and applications. researchgate.net

Mechanistic Modeling of Photophysical and Photochemical Pathways

The presence of the azido (B1232118) group in Perylene, 3-(6-azidohexyl)- suggests a rich photochemistry, as azides are known to be photoreactive. Computational modeling can be used to explore the mechanisms of the photophysical and photochemical processes that occur upon light absorption:

Excited-State Dynamics: Non-adiabatic molecular dynamics simulations, which combine quantum chemical calculations of excited states with classical dynamics, can be used to follow the fate of the molecule after photoexcitation. acs.org These simulations can track the relaxation pathways from higher to lower excited states and predict the timescales of these processes. aip.org

Photochemical Reactions of the Azido Group: The azido group can undergo various photochemical reactions, most notably the loss of N₂ to form a highly reactive nitrene intermediate. Computational methods can be used to calculate the reaction pathways and activation barriers for these processes. This is crucial for understanding how Perylene, 3-(6-azidohexyl)- can be used for applications such as photo-crosslinking or surface functionalization.

Singlet Fission and Other Photophysical Processes: Perylene derivatives are known to undergo singlet fission, a process where one singlet exciton (B1674681) is converted into two triplet excitons. researchgate.net This can have significant implications for photovoltaic applications. Theoretical modeling can help to determine if this process is feasible for Perylene, 3-(6-azidohexyl)- and how its efficiency is affected by the molecular structure and environment.

Proton-Coupled Electron Transfer: In certain environments, perylene-like molecules can participate in proton-coupled electron transfer reactions, which are relevant in photocatalysis. nsf.govresearchgate.netcolorado.edupatonlab.com Mechanistic modeling can elucidate the role of the molecule in such complex reaction schemes.

Simulation of Charge Transfer and Energy Transfer Processes

Theoretical models and computational simulations are crucial for understanding the dynamics of charge and energy transfer in systems incorporating "Perylene, 3-(6-azidohexyl)-". The perylene core is a well-known chromophore with strong absorption and emission properties, making it an excellent candidate for light-harvesting and energy transfer applications. The 6-azidohexyl substituent, while not directly conjugated to the perylene aromatic system, can influence these processes through conformational effects and by providing a reactive handle for attachment to other molecules or surfaces.

Charge Transfer Dynamics:

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are utilized to model the electronic properties of perylene derivatives. chemrxiv.orgresearchgate.net These methods can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding charge transfer processes. In a system where "Perylene, 3-(6-azidohexyl)-" acts as a donor or acceptor, the efficiency of charge transfer is heavily dependent on the energetic alignment of these orbitals with those of the interacting species.

Simulations can model the photoinduced charge transfer from the perylene core to an acceptor molecule. nih.gov Upon photoexcitation, an electron is promoted from the HOMO to the LUMO of the perylene moiety. If an acceptor with a lower-lying LUMO is in close proximity, intermolecular electron transfer can occur. The rate and efficiency of this process can be simulated, taking into account factors such as the distance and orientation between the donor and acceptor, as well as the electronic coupling between them. The hexyl chain provides flexibility, allowing the perylene unit to adopt various conformations that can either facilitate or hinder efficient charge transfer. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and identify geometries that are favorable for charge separation.

The following table summarizes key parameters that can be obtained from computational simulations of charge transfer in a model system involving a "Perylene, 3-(6-azidohexyl)-" donor and a generic acceptor.

ParameterComputational MethodSignificance in Charge Transfer
HOMO EnergyDFTEnergy level of the highest occupied molecular orbital; related to the ionization potential.
LUMO EnergyDFTEnergy level of the lowest unoccupied molecular orbital; related to the electron affinity.
Driving Force (ΔG)DFT/TD-DFTThe free energy change associated with the charge transfer event; a negative value indicates a thermodynamically favorable process.
Electronic Coupling (V)DFT/TD-DFTA measure of the electronic interaction between the donor and acceptor; influences the rate of charge transfer.
Reorganization Energy (λ)DFTThe energy required to distort the donor, acceptor, and surrounding medium from their equilibrium geometries to the geometries of the charge-separated state.

Energy Transfer Simulations:

Energy transfer, particularly Förster Resonance Energy Transfer (FRET), is another critical process in perylene-based systems. nih.govcam.ac.uk Computational methods can predict the spectral overlap between the emission spectrum of the donor ("Perylene, 3-(6-azidohexyl)-") and the absorption spectrum of an acceptor molecule. TD-DFT calculations can accurately simulate these spectra, allowing for the calculation of the Förster radius (R₀), a critical parameter that defines the efficiency of energy transfer.

MD simulations can provide insights into the inter-chromophore distance and orientation, which fluctuate over time. By combining the results of quantum chemical calculations and MD simulations, a more dynamic and realistic picture of the energy transfer process can be obtained. These simulations are essential for designing efficient light-harvesting systems where energy absorbed by the perylene unit is funneled to a reaction center or another chromophore. nih.gov

Elucidation of Reaction Mechanisms Involving the Azide (B81097) Moiety

The azide group (-N₃) of "Perylene, 3-(6-azidohexyl)-" is a versatile functional group that can undergo a variety of chemical transformations, most notably photochemical and thermal reactions to form highly reactive nitrenes. diva-portal.orgresearchgate.net Theoretical and computational chemistry plays a pivotal role in elucidating the complex mechanisms of these reactions.

Photochemistry of the Azide Group:

Upon absorption of UV light, the azide moiety can be excited, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of a nitrene intermediate. su.se This process is of significant interest for applications such as photoaffinity labeling and surface functionalization. Computational methods, including multireference calculations like Complete Active Space Self-Consistent Field (CASSCF), are often necessary to accurately describe the potential energy surfaces of the excited states involved in the photodissociation of the azide. diva-portal.org

Theoretical simulations can trace the reaction pathway from the photoexcited azide to the formation of the singlet or triplet nitrene. su.se These calculations can identify transition states and intermediates, providing a detailed mechanistic understanding of the bond-breaking and bond-forming processes. The nature of the substituent on the perylene core and the local environment can influence the spin state of the resulting nitrene, which in turn dictates its subsequent reactivity.

The table below outlines the key steps in the photochemical decomposition of an aryl azide, which can be investigated using computational methods.

Reaction StepComputational ApproachKey Findings
PhotoexcitationTD-DFT, CASSCFCalculation of vertical excitation energies and identification of the relevant excited states.
N₂ ExtrusionCASSCF, Ab Initio Molecular Dynamics (AIMD)Mapping the potential energy surface for the C-N and N-N bond cleavages; identification of transition states and conical intersections. diva-portal.org
Nitrene FormationDFT, CASSCFDetermination of the relative energies of the singlet and triplet nitrene states and the barrier for intersystem crossing. su.se
Subsequent ReactionsDFTModeling the reactions of the nitrene, such as insertion, addition, or rearrangement, to predict the final products.

"Click" Chemistry Reactions:

The azide group is also widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of "click" chemistry. DFT calculations can be employed to investigate the mechanisms of these reactions. mdpi.com For the CuAAC reaction, computations can elucidate the role of the copper catalyst in activating the alkyne and facilitating the cycloaddition with the azide. These studies can help in optimizing reaction conditions and designing more efficient catalysts.

For SPAAC reactions, which are catalyst-free, theoretical calculations are used to understand the origin of the strain in the cycloalkyne that promotes the reaction with the azide. By analyzing the distortion/interaction model, researchers can predict the reactivity of different strained alkynes with "Perylene, 3-(6-azidohexyl)-" and design novel bioorthogonal reactions. mdpi.com

Future Research Directions and Emerging Paradigms for Azido Perylene Compounds

Advancements in Multi-Stimuli Responsive Perylene (B46583), 3-(6-azidohexyl)- Systems

A promising frontier for "Perylene, 3-(6-azidohexyl)-" lies in the development of sophisticated multi-stimuli responsive systems. These are advanced materials or molecular assemblies engineered to undergo specific changes in their properties in response to multiple external or internal triggers. nih.gov The perylene core can act as a photo-responsive unit, while the azido (B1232118) group can be used to link the molecule to other moieties that are sensitive to different stimuli, such as pH, redox potential, enzymes, or temperature.

Future research will likely focus on integrating "Perylene, 3-(6-azidohexyl)-" into complex nanostructures like micelles, hydrogels, or polymersomes. For instance, the compound could be conjugated to a pH-sensitive polymer. In such a system, a change in pH could trigger the disassembly of the nanostructure, leading to a change in the local environment of the perylene unit and a corresponding alteration in its fluorescence emission. Concurrently, the system could be activated by light, leveraging the photophysical properties of the perylene core for imaging or photodynamic effects. This dual-responsiveness would allow for greater spatial and temporal control over the system's function. nih.gov

Stimulus Responsive Component (Hypothetical) Potential Response of the System Emerging Application
Light (Photon)Perylene CoreFluorescence activation/quenching; Singlet oxygen generationPhoto-controlled release; Bio-imaging
pH ChangeConjugated pH-sensitive polymer (e.g., polyhistidine)Swelling/collapse of hydrogel; Disassembly of micellesTargeted drug delivery in acidic tumor microenvironments nih.gov
Redox Potential (e.g., GSH)Linker containing a disulfide bondCleavage of the linker, releasing the perylene probeSensing oxidative stress within cells
Specific EnzymePeptide substrate linker cleaved by a target enzymeUncaging of the fluorescent perylene moietyDisease-specific diagnostic imaging

High-Throughput Screening Methodologies for New Functional Applications

Discovering novel applications for "Perylene, 3-(6-azidohexyl)-" and its derivatives can be accelerated by adopting high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of large libraries of compounds or materials to identify "hits" with desired activities. mdpi.com For "Perylene, 3-(6-azidohexyl)-", this could involve creating a library of derivatives by using the azido group to "click" it onto a diverse range of small molecules, peptides, or polymers.

Computational approaches, such as quantitative structure-use relationship (QSUR) modeling, could be employed as a preliminary screening tool. nih.gov By analyzing the structural and physicochemical properties of known functional molecules, these models can predict potential applications for new compounds like "Perylene, 3-(6-azidohexyl)-" derivatives. nih.gov Subsequently, experimental HTS assays could be developed. For example, a library of its conjugates could be screened for binding affinity to a panel of proteins or for their ability to stain specific cellular organelles. This combination of in silico and experimental screening can efficiently map the functional landscape of azido-perylene compounds. nih.gov

A typical HTS workflow for exploring new applications might involve:

Step Methodology Objective Example for Perylene, 3-(6-azidohexyl)-
1. Library Generation Combinatorial Chemistry (e.g., Click Chemistry)Create a diverse set of derivatives from the parent compound.Reacting "Perylene, 3-(6-azidohexyl)-" with a library of 100 different alkyne-containing molecules.
2. Assay Development Cell-based or Biochemical AssaysDesign a robust and miniaturized test to measure a specific function.Developing a microplate-based fluorescence polarization assay to screen for protein binding.
3. High-Throughput Screening Robotic Automation and Data AcquisitionRapidly test the entire library against the developed assay.Screening the 100-compound library for fluorescence changes upon interaction with a target enzyme.
4. Hit Identification & Validation Data Analysis and Secondary ScreensIdentify active compounds and confirm their activity.Analyzing screening data to find derivatives that show a >50% change in fluorescence and re-testing them.
5. Lead Optimization Medicinal/Materials ChemistryModify the structure of validated hits to improve desired properties.Synthesizing new analogues of a validated hit to enhance its binding affinity and cell permeability.

Integration into Advanced Analytical Platforms and Sensing Technologies

The excellent photophysical properties of the perylene core make "Perylene, 3-(6-azidohexyl)-" an ideal candidate for a fluorescent label in advanced analytical platforms. magtech.com.cn The azido group provides a convenient method for its covalent immobilization onto surfaces or conjugation to recognition elements like antibodies or nucleic acids.

Future research is expected to focus on incorporating this compound into next-generation biosensors and diagnostic arrays. For example, it could be immobilized on the surface of a microarray chip for detecting specific DNA sequences or proteins. Upon binding of the target analyte to a complementary probe on the surface, the local environment of the perylene fluorophore would change, resulting in a detectable optical signal. Similarly, it could be conjugated to antibodies for use in highly sensitive immunoassays or flow cytometry. The high quantum yield and photostability of perylene dyes are advantageous for achieving low detection limits and robust performance in these applications. unl.pt

Analytical Platform Role of Perylene, 3-(6-azidohexyl)- Detection Principle Potential Advantage
Microarrays Immobilized fluorescent reporter on the surface.Change in fluorescence intensity or lifetime upon target binding.High signal-to-noise ratio; Enhanced sensitivity.
Flow Cytometry Fluorescent label conjugated to antibodies (secondary detection).Quantification of labeled cells based on fluorescence.Bright and photostable signal for multi-color analysis.
Fluorescence Microscopy Covalently attached probe for specific cellular targets.High-resolution imaging of subcellular structures or proteins.Superior photostability for long-term imaging experiments.
Homogeneous Assays Component of a FRET (Förster Resonance Energy Transfer) pair.Energy transfer between donor and acceptor upon molecular interaction.High sensitivity for studying molecular interactions in solution.

Development of Perylene, 3-(6-azidohexyl)- for Next-Generation Optogenetic Tools and Bioprobes

Optogenetics is a powerful technique that uses light to control the activity of cells, typically neurons, in living tissue. nih.gov This is achieved by introducing genes that code for light-sensitive proteins. Future research could explore the development of hybrid systems where synthetic chromophores like "Perylene, 3-(6-azidohexyl)-" are used to confer light sensitivity to target proteins.

The azido group allows for the site-specific conjugation of the perylene dye to a protein of interest that has been genetically engineered to contain a non-natural amino acid with a corresponding reactive group (e.g., an alkyne). Upon irradiation with light of a specific wavelength, the perylene moiety could induce a conformational change in the protein, thereby activating or inhibiting its function. This approach could offer advantages over purely protein-based optogenetic tools, such as the ability to tune the spectral properties by chemically modifying the synthetic chromophore. nih.gov The red-shifted absorption and emission profiles of some perylene derivatives are particularly attractive for applications requiring deep tissue penetration. nih.gov

Q & A

Q. What synthetic strategies are effective for introducing azidohexyl chains to the perylene core?

The synthesis of 3-(6-azidohexyl)perylene typically involves convergent approaches, such as nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, alkylation at the perylene bay position using 6-bromohexylazide precursors under basic conditions enables azide functionalization . Post-synthetic purification via column chromatography and characterization by 1^1H NMR and high-resolution mass spectrometry (HRMS) are critical to confirm regioselectivity and purity.

Q. How can the photophysical properties of 3-(6-azidohexyl)perylene be systematically characterized?

Key methods include UV-Vis absorption spectroscopy to assess π\pi-π\pi^* transitions (typically 400–550 nm for perylene derivatives) and fluorescence spectroscopy to measure quantum yields. Time-resolved transient absorption spectroscopy (e.g., nanosecond or femtosecond systems) quantifies triplet-state lifetimes, which are crucial for applications in light harvesting . Solvent polarity effects on aggregation behavior should be evaluated using dynamic light scattering (DLS) or atomic force microscopy (AFM).

Q. What precautions are necessary for handling 3-(6-azidohexyl)perylene in laboratory settings?

While perylene derivatives are generally stable, the azido group introduces potential explosivity under mechanical stress or heating. Use inert atmospheres (N2_2/Ar) during synthesis, avoid contact with strong oxidizers, and store at –20°C in amber vials to prevent photodegradation . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory.

Advanced Research Questions

Q. How do electron-withdrawing substituents modulate the redox properties of 3-(6-azidohexyl)perylene in sodium-ion battery cathodes?

Systematic substitution at the imide position with groups like tetrabromo or cyano lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing electron affinity. Cyclic voltammetry (CV) in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF6_6) reveals shifts in reduction potentials (e.g., –0.5 V to –0.8 V vs. Ag/Ag+^+), correlating with improved capacity retention in organic sodium-ion batteries .

Q. What experimental and computational approaches resolve discrepancies in perylene libration dynamics observed in molecular simulations vs. ultrafast spectroscopy?

Molecular dynamics (MD) simulations of 3-(6-azidohexyl)perylene in nonpolar solvents (e.g., hexadecane) show in-plane "wiggling" motions within 30 ps, matching femtosecond upconversion data. Discrepancies in long-term decay terms (>50 ps) may arise from solvent viscosity or aggregation effects. Hybrid methods combining density functional theory (DFT) and time-dependent Stokes shift analysis are recommended .

Q. How can J-aggregation of 3-(6-azidohexyl)perylene be controlled for enhanced light-harvesting efficiency in dye-sensitized solar cells (DSSCs)?

J-aggregation is tuned via bay-position alkylation to sterically hinder π\pi-stacking. Co-adsorption with chenodeoxycholic acid on TiO2_2 electrodes reduces aggregation, broadening absorption spectra (500–700 nm). Incident photon-to-current efficiency (IPCE) exceeding 60% is achievable with optimized dye loading (0.2 mM in ethanol) .

Q. What strategies mitigate triplet-triplet annihilation (TTA) in 3-(6-azidohexyl)perylene-based photosensitizers?

Encapsulation in supramolecular hosts (e.g., cyclodextrins) or covalent linkage to triplet-promoting moieties (e.g., Bodipy) enhances intersystem crossing (ISC). Transient absorption spectroscopy confirms extended triplet lifetimes (e.g., 120 µs vs. 50 µs in unmodified perylene), critical for photooxidation catalysis .

Q. How does the azidohexyl chain influence bioimaging applications compared to ethynyl or alkyl derivatives?

The azido group enables bioorthogonal click chemistry with alkyne-tagged biomolecules, improving target specificity in live-cell imaging. Confocal microscopy reveals 3-(6-azidohexyl)perylene’s superior photostability over ethynyl analogs (e.g., 3-ethynylperylene), with minimal cytotoxicity at concentrations <10 µM .

Data Contradiction and Optimization

Q. Why do conflicting reports exist on the environmental toxicity of perylene derivatives?

While 3-(6-azidohexyl)perylene is unclassified as hazardous, ecotoxicity varies with functional groups. For example, perylene diimides exhibit higher bioaccumulation potential in aquatic systems (log P > 5). Standardized OECD 201/202 algal and Daphnia magna assays are recommended for context-specific risk assessment .

Q. How can researchers optimize reaction yields when functionalizing perylene with bulky azidohexyl chains?

Steric hindrance at the bay position often limits yields (<50%). Microwave-assisted synthesis (100°C, 30 min) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency. Monitoring by thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) eluent ensures real-time optimization .

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